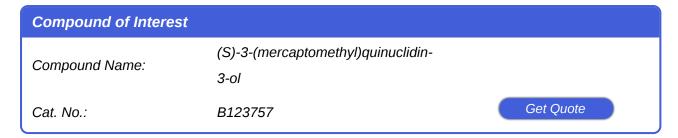


An In-depth Technical Guide to (S)-3-(Mercaptomethyl)quinuclidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(Mercaptomethyl)quinuclidin-3-ol, a chiral quinuclidine derivative, is a critical intermediate in the synthesis of Cevimeline, a muscarinic agonist used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1] The stereochemistry and purity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (S)-3-(mercaptomethyl)quinuclidin-3-ol.

Chemical and Physical Properties

(S)-3-(Mercaptomethyl)quinuclidin-3-ol is a white powder.[1] Due to the presence of a tertiary alcohol and a thiol group, it is expected to be a polar compound. While specific experimental data on the physical properties of **(S)-3-(mercaptomethyl)quinuclidin-3-ol** are not readily available in the public domain, properties of the related compound, 3-quinuclidinol, can offer some insights. For instance, 3-quinuclidinol is soluble in water and other polar organic solvents.[2]

Table 1: Physicochemical Properties of (S)-3-(Mercaptomethyl)quinuclidin-3-ol



Property	Value	Source	
IUPAC Name	(3S)-3-(Mercaptomethyl)-1- azabicyclo[2.2.2]octan-3-ol	N/A	
CAS Number	158568-64-0	[1][3]	
Molecular Formula	C ₈ H ₁₅ NOS	[1][3]	
Molecular Weight	173.28 g/mol	[3][4]	
Appearance	White powder [1]		
Melting Point	Data not available	N/A	
Boiling Point	Data not available	N/A	
Solubility	Data not available (Expected to be soluble in polar solvents)	N/A	
Storage	Sealed in a dry, cool, and ventilated place (2-8°C recommended)	[3]	

Spectral Data

Detailed spectral data is crucial for the structural elucidation and quality control of **(S)-3-(mercaptomethyl)quinuclidin-3-ol**.

¹H NMR Spectroscopy

A published ¹H NMR spectrum for (S)-3-hydroxy-3-mercaptomethylquinuclidine (11) in CDCl₃ shows the following signals:

Table 2: ¹H NMR Data for (S)-3-(Mercaptomethyl)quinuclidin-3-ol



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.88, 2.68	AB quartet (J=20 Hz)	2H	-CH ₂ -S-
2.80	multiplet	4H	Quinuclidine ring protons
2.08	multiplet	1H	Quinuclidine ring proton
1.96	multiplet	1H	Quinuclidine ring proton
1.58	multiplet	2H	Quinuclidine ring protons
1.40	multiplet	1H	Quinuclidine ring proton

¹³C NMR Spectroscopy

Specific ¹³C NMR data for **(S)-3-(mercaptomethyl)quinuclidin-3-ol** is not currently available in the searched literature.

Mass Spectrometry

Specific mass spectrometry data for **(S)-3-(mercaptomethyl)quinuclidin-3-ol** is not currently available in the searched literature.

Chemical Reactivity and Stability

The chemical reactivity of **(S)-3-(mercaptomethyl)quinuclidin-3-ol** is dictated by its primary functional groups: a tertiary alcohol and a thiol.

• Thiol Group: Thiols, or mercaptans, are known to be susceptible to oxidation, which can lead to the formation of disulfides.[5][6] This reactivity is a critical consideration for the handling and storage of the compound to prevent impurity formation. The stability of mercaptans can be limited, and they may react with certain metals.[2]



• Tertiary Alcohol: Tertiary alcohols are generally resistant to oxidation under mild conditions but can undergo dehydration in the presence of strong acids and heat.

For pharmaceutical applications, the compound is typically required to have a purity of \geq 98.0%. [1]

Experimental Protocols Synthesis of (S)-3-(Mercaptomethyl)quinuclidin-3-ol

The enantioselective synthesis of **(S)-3-(mercaptomethyl)quinuclidin-3-ol** is a multi-step process. A key step involves the asymmetric epoxidation of an allylic alcohol precursor. The following is a summary of a published experimental protocol.

Experimental Workflow for the Synthesis of (S)-3-(Mercaptomethyl)quinuclidin-3-ol

Caption: Synthesis workflow for (S)-3-(mercaptomethyl)quinuclidin-3-ol.

Detailed Methodology (Based on Bos & Canesso, 1994):

- Preparation of the Allylic Alcohol Precursor: The synthesis starts from pyridine-4carboxaldehyde, which is converted in a multi-step sequence to an N-Boc protected allylic alcohol.
- Asymmetric Epoxidation: The N-Boc protected allylic alcohol undergoes a Sharpless asymmetric epoxidation to yield the corresponding (S)-epoxide with high enantiomeric excess.
- Epoxide Ring Opening: The epoxide is then subjected to ring-opening with a nucleophile.
 While the initial search mentioned hydrogen sulfide, the detailed protocol would likely involve a protected thiol equivalent for better control.
- Deprotection/Final Step: The final step involves the removal of any protecting groups to yield
 (S)-3-(mercaptomethyl)quinuclidin-3-ol.

Analytical Methods



For the quality control of Cevimeline and its intermediates, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard analytical techniques used to detect and quantify impurities.[7] A specific, detailed analytical protocol for **(S)-3-(mercaptomethyl)quinuclidin-3-ol** is not publicly available and would typically be developed and validated by the manufacturing entity.

Biological Activity and Signaling Pathways

(S)-3-(Mercaptomethyl)quinuclidin-3-ol is primarily recognized for its role as a key intermediate in the synthesis of Cevimeline. Cevimeline acts as a muscarinic agonist with a high affinity for M3 receptors, which are prevalent in exocrine glands, thereby stimulating salivary and sweat gland secretions.

There is no readily available information on the specific biological activity or interaction with signaling pathways of **(S)-3-(mercaptomethyl)quinuclidin-3-ol** itself. As an intermediate, it is not expected to have the intended pharmacological activity of the final drug product.

Logical Relationship in Cevimeline Synthesis

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